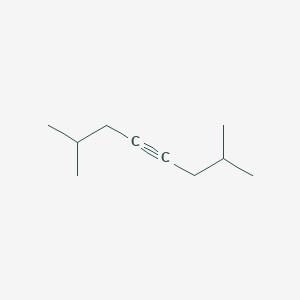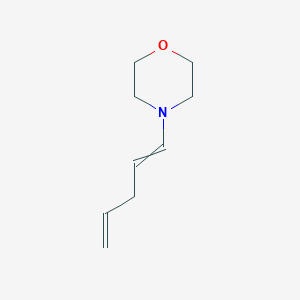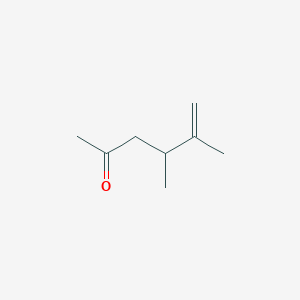
4,5-Dimethylhex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylhex-5-en-2-one: is an organic compound with the molecular formula C8H14O It is a ketone with a double bond located at the fifth carbon atom and two methyl groups attached to the fourth and fifth carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylhex-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 4-methylpentan-2-one with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethylhex-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of 4,5-dimethylhexan-2-one.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Grignard reagents (e.g., methylmagnesium bromide) or organolithium compounds (e.g., butyllithium).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones.
Substitution: Alcohols or other substituted derivatives.
Applications De Recherche Scientifique
4,5-Dimethylhex-5-en-2-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound may be used in the study of enzyme-catalyzed reactions, particularly those involving ketones and enones.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its distinctive odor and reactivity.
Mécanisme D'action
The mechanism of action of 4,5-Dimethylhex-5-en-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The double bond in the enone structure also allows for conjugate addition reactions, where nucleophiles add to the β-carbon. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack.
Comparaison Avec Des Composés Similaires
- 4,5-Dimethylhex-2-en-2-one
- 4,5-Dimethylhex-4-en-3-one
- 4,5-Dimethylhex-2-en-3-one
Comparison: 4,5-Dimethylhex-5-en-2-one is unique due to the position of its double bond and the presence of two methyl groups at the fourth and fifth carbon atoms. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
55615-04-8 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
4,5-dimethylhex-5-en-2-one |
InChI |
InChI=1S/C8H14O/c1-6(2)7(3)5-8(4)9/h7H,1,5H2,2-4H3 |
Clé InChI |
BDMMRMHHMFKXRU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


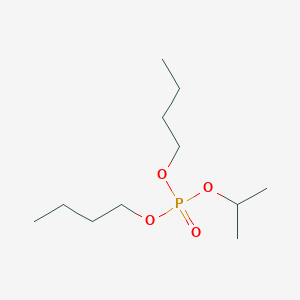


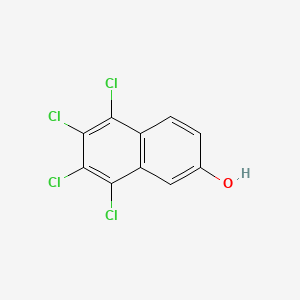
![5-Methoxy-2-{[5-methoxy-2-(phenylsulfanyl)phenyl]sulfanyl}aniline](/img/structure/B14622572.png)
![3-Ethyl-1-phenyl-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14622579.png)
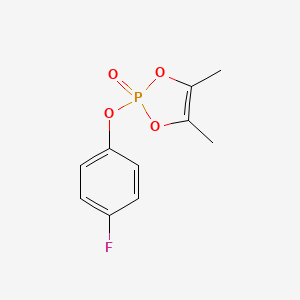
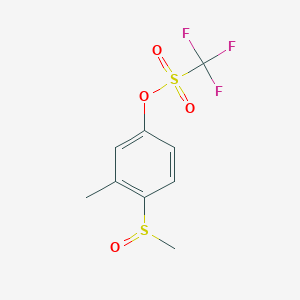

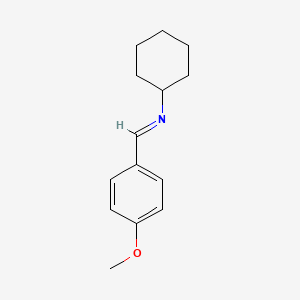
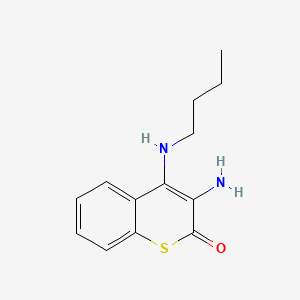
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
